2-Hydroxy-1-(4-nitrophenyl)ethanone (CAS 64611-67-2), commonly known as p-nitrophenacyl alcohol, is a highly stable, para-nitro substituted alpha-hydroxy ketone. In industrial and advanced laboratory settings, it is primarily procured as a precursor for synthesizing p-nitrophenacyl esters. These esters serve dual roles as highly efficient photolabile protecting groups (PPGs) in complex organic synthesis and as strong UV-absorbing chromophores for HPLC analysis of carboxylic acids. Unlike its halogenated analogs, this compound is a non-lachrymatory solid that allows for mild, base-free coupling strategies, making it a critical reagent for the derivatization of sensitive or chiral substrates where preserving stereochemical integrity is paramount [1].
Substituting 2-Hydroxy-1-(4-nitrophenyl)ethanone with its most common industrial alternative, p-nitrophenacyl bromide, introduces severe process limitations. The bromide requires stoichiometric basic conditions (e.g., triethylamine or potassium carbonate) for esterification, which frequently triggers racemization in chiral amino acids and degrades base-sensitive functional groups. Furthermore, the bromide is a potent lachrymator requiring strict handling protocols. Conversely, substituting with unsubstituted phenacyl alcohol fails in photolabile applications; the absence of the para-nitro group shifts the necessary photodeprotection wavelength to higher-energy UV ranges (<300 nm), which can cause unwanted photochemical degradation of sensitive biological or complex molecular scaffolds [1].
When derivatizing chiral carboxylic acids, the choice of the phenacyl reagent dictates the reaction pH. 2-Hydroxy-1-(4-nitrophenyl)ethanone allows for direct esterification using mild coupling agents (e.g., DCC/DMAP or Mitsunobu protocols) at neutral pH, typically preserving >99% enantiomeric excess (ee). In contrast, using p-nitrophenacyl bromide requires basic conditions that can lead to significant epimerization of alpha-chiral centers [1].
| Evidence Dimension | Reaction pH and Stereochemical Integrity |
| Target Compound Data | Neutral pH coupling; >99% ee retention |
| Comparator Or Baseline | p-Nitrophenacyl bromide (Requires basic pH; high risk of racemization) |
| Quantified Difference | Eliminates base-catalyzed epimerization pathways |
| Conditions | Esterification of chiral amino acids/carboxylic acids |
Crucial for pharmaceutical procurement where preserving the chiral purity of peptide intermediates is mandatory.
The presence of the para-nitro group on 2-Hydroxy-1-(4-nitrophenyl)ethanone significantly alters the photophysical properties of the resulting esters. p-Nitrophenacyl esters exhibit an n-pi* transition that allows for efficient photolytic cleavage at longer, safer wavelengths (typically 313 nm to 350 nm). Unsubstituted phenacyl esters require higher-energy irradiation (often <300 nm), which overlaps with the absorption bands of many aromatic amino acids and nucleic acids, leading to off-target degradation [1].
| Evidence Dimension | Optimal Photolysis Wavelength |
| Target Compound Data | 313–350 nm (Safe for most biomolecules) |
| Comparator Or Baseline | Unsubstituted phenacyl alcohol derivatives (<300 nm) |
| Quantified Difference | Shifts cleavage wavelength by >30 nm, preventing UV-induced substrate damage |
| Conditions | Photolytic deprotection of carboxylic acids in complex synthesis |
Allows buyers to implement orthogonal photodeprotection strategies in complex, UV-sensitive molecular syntheses without degrading the core scaffold.
From a manufacturability and handling perspective, 2-Hydroxy-1-(4-nitrophenyl)ethanone is a stable, non-volatile solid. Its primary substitute, p-nitrophenacyl bromide, is a severe lachrymator and a reactive alkylating agent that degrades upon prolonged exposure to moisture. The alcohol derivative eliminates the need for specialized lachrymator containment protocols and exhibits a significantly longer shelf life under standard storage conditions [1].
| Evidence Dimension | Lachrymatory Hazard and Moisture Sensitivity |
| Target Compound Data | Non-lachrymatory, moisture-stable solid |
| Comparator Or Baseline | p-Nitrophenacyl bromide (Severe lachrymator, moisture-sensitive) |
| Quantified Difference | Eliminates specialized ventilation requirements for routine handling |
| Conditions | Standard laboratory or bulk storage and handling |
Directly lowers operational safety costs and reduces reagent waste from moisture degradation during storage.
Where this compound is the right choice: In the multi-step synthesis of complex natural products or oligonucleotides where late-stage, mild, and orthogonal UV-triggered deprotection (at >313 nm) of carboxylic acids or phosphates is required. It avoids the substrate damage associated with shorter-wavelength unsubstituted phenacyl groups [1].
Where this compound is the right choice: For the preparation of UV-active esters of sensitive, enantiopure amino acids. The ability to use neutral coupling reagents (like DCC) prevents the base-catalyzed racemization that inevitably occurs when using halide-based reagents like p-nitrophenacyl bromide [2].
Where this compound is the right choice: In analytical workflows requiring the UV tagging of transparent aliphatic carboxylic acids (e.g., fatty acids). The para-nitro group provides a strong chromophore for trace-level detection without introducing the severe handling hazards of phenacyl bromides into the analytical lab [3].